Trimegestone
Overview
Description
Trimegestone is a novel norpregnane progestin . It has a potent progesterone receptor and very low androgen receptor affinities but no detectable affinity to oestrogen receptor . It has been developed for use in conjunction with oestrogen for postmenopausal hormone replacement therapy (HRT) .
Synthesis Analysis
Trimegestone is one of the most potent progestins synthesized to date . It is a part of the 19-norprogesterone group . The new molecules trimegestone, drospirenone and dienogest also have antiandrogenic activity .Molecular Structure Analysis
The molecular formula of Trimegestone is C22H30O3 . The average molecular weight is 342.479 .Chemical Reactions Analysis
Trimegestone is metabolized mainly via hydroxylation . The 1β- and 6β-hydroxy metabolites of trimegestone are progestogens with considerable potency .Physical And Chemical Properties Analysis
The physical and chemical properties of Trimegestone include a molecular formula of C22H30O3 and a molecular weight of 342.47 . It is stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .Scientific Research Applications
Potent and Selective Progestin
Trimegestone demonstrates high affinity and selectivity for the human progesterone receptor, significantly greater than that of other progestins like medroxyprogesterone acetate, norethindrone, and levonorgestrel. It has low affinity for androgen, glucocorticoid, and mineralocorticoid receptors and no measurable affinity for the estrogen receptor, highlighting its improved selectivity and potency as a progestin. Its potent progestin activity is evident in its ability to induce glandular differentiation of the uterine endometrium in rabbits and maintain pregnancy, among other effects in vivo, making it a strong candidate for hormone replacement therapy (Winneker, Bitrán, & Zhang, 2003).
Hormone Replacement Therapy
Trimegestone is under development for hormone replacement therapy (HRT) and oral contraception. Its efficacy for endometrial safety has been optimized in a dose-ranging study, showing significant relief of climacteric symptoms with minimal pre-menstrual tension-like symptoms across different doses. It does not negate the beneficial effects of estrogen on lipids, making it an effective and well-tolerated progestin for postmenopausal hormone replacement therapy (al-Azzawi & Wahab, 2001).
Effects on Bone and Uterus
Trimegestone, in combination with 17β-estradiol, has been studied for the treatment of menopausal symptoms and prevention of postmenopausal osteoporosis. It effectively prevents bone loss in ovariectomized rats without inhibiting the beneficial effects of 17β-estradiol on bone, while completely blocking its uterotropic effect. This highlights its potential in maintaining bone mass and turning down undesired uterine growth stimulated by estrogen (Lepescheux et al., 2001).
Cardiovascular Risk Markers
Effects on Lipids and Lipoproteins
Trimegestone in combination with estradiol has been shown to have a favorable effect on blood lipid profiles in postmenopausal women, improving levels of high-density lipoprotein (HDL) cholesterol and apolipoprotein (apo) AI, while reducing total cholesterol, low-density lipoprotein (LDL) cholesterol, and lipoprotein(a) concentrations. This suggests that trimegestone may offer a preferable option in hormone therapy due to its more favorable HDL and apo AI profile (al-Azzawi et al., 2004).
Future Directions
Trimegestone was under development for use in birth control pills to prevent pregnancy, but ultimately was not marketed for this purpose . It is used in menopausal hormone therapy in the treatment of menopausal symptoms such as hot flashes, vaginal atrophy, and in the prevention of postmenopausal osteoporosis .
properties
IUPAC Name |
(8S,13S,14S,17S)-17-[(2S)-2-hydroxypropanoyl]-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNDJWOLDSCTFK-MTZCLOFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317995 | |
Record name | Trimegestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimegestone | |
CAS RN |
74513-62-5 | |
Record name | Trimegestone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74513-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimegestone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074513625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimegestone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimegestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17b-[(S)-2-hydroxypropanoyl]-17-methyl-estra-4,9-diene-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMEGESTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4658K0H08W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.